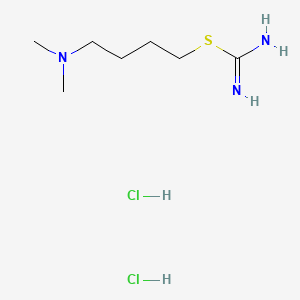

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride

Overview

Description

4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride is a chemical compound with the molecular formula C7H19Cl2N3S. It is also known by other names such as 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride and SKF 91488 dihydrochloride .

Mechanism of Action

Target of Action

SKF 91488 dihydrochloride is a potent inhibitor of Histamine N-methyltransferase (HNMT) . HNMT is an enzyme that plays a crucial role in the inactivation of histamine, a biogenic amine involved in a variety of physiological functions such as neurotransmission, gastric acid secretion, and immune response .

Mode of Action

SKF 91488 dihydrochloride acts as a noncompetitive inhibitor of HNMT . This means it binds to a site other than the active site of the enzyme, altering the enzyme’s shape and rendering it unable to carry out its function of inactivating histamine .

Biochemical Pathways

By inhibiting HNMT, SKF 91488 dihydrochloride prevents the degradation of histamine, leading to increased histamine levels . This impacts various biochemical pathways where histamine plays a key role, such as neurotransmission and immune response .

Pharmacokinetics

It is soluble up to 75mm in dmso , which suggests it may have good bioavailability when administered in suitable formulations.

Result of Action

The primary result of SKF 91488 dihydrochloride’s action is an increase in histamine levels due to the inhibition of HNMT . This can lead to enhanced histamine signaling and increased physiological responses associated with histamine, such as gastric acid secretion, vasodilation, and neurotransmission .

Action Environment

The action of SKF 91488 dihydrochloride can be influenced by various environmental factors For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. It is recommended to store the compound in desiccated conditions at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

SKF 91488 dihydrochloride plays a crucial role in biochemical reactions by inhibiting histamine N-methyltransferase. This inhibition prevents the degradation of histamine, leading to increased histamine levels. The compound interacts specifically with histamine N-methyltransferase, binding to the enzyme and blocking its activity. This interaction is highly specific, as SKF 91488 dihydrochloride does not exhibit any histamine agonist activity .

Cellular Effects

SKF 91488 dihydrochloride has significant effects on various types of cells and cellular processes. By inhibiting histamine N-methyltransferase, the compound increases histamine levels, which can influence cell signaling pathways, gene expression, and cellular metabolism. Increased histamine levels can lead to enhanced histamine receptor activation, affecting processes such as inflammation, immune response, and neurotransmission . In rodent studies, SKF 91488 dihydrochloride has been shown to induce antinociception, highlighting its potential impact on pain perception .

Molecular Mechanism

The molecular mechanism of SKF 91488 dihydrochloride involves its binding to histamine N-methyltransferase, thereby inhibiting the enzyme’s activity. This inhibition prevents the methylation of histamine, leading to increased histamine levels. The compound’s structure allows it to fit into the active site of histamine N-methyltransferase, blocking the enzyme’s function. This interaction is crucial for the compound’s ability to modulate histamine levels and exert its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 91488 dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. SKF 91488 dihydrochloride is generally stable when stored at room temperature in a desiccated environment . Over time, the compound’s inhibitory effects on histamine N-methyltransferase can lead to sustained increases in histamine levels, which may have long-term effects on cellular function. In rodent studies, the compound has been shown to induce long-lasting antinociception .

Dosage Effects in Animal Models

The effects of SKF 91488 dihydrochloride vary with different dosages in animal models. In rodent studies, the compound has been administered at various doses to assess its impact on pain perception. Higher doses of SKF 91488 dihydrochloride have been shown to induce stronger antinociceptive effects, while lower doses produce milder effects. At very high doses, the compound may exhibit toxic or adverse effects .

Metabolic Pathways

SKF 91488 dihydrochloride is involved in metabolic pathways related to histamine metabolism. By inhibiting histamine N-methyltransferase, the compound prevents the methylation and subsequent degradation of histamine. This leads to increased histamine levels, which can affect various physiological processes. The compound’s interaction with histamine N-methyltransferase is a key aspect of its metabolic role .

Transport and Distribution

Within cells and tissues, SKF 91488 dihydrochloride is transported and distributed based on its chemical properties. The compound’s solubility in water and other solvents allows it to be effectively distributed within biological systems. SKF 91488 dihydrochloride interacts with histamine N-methyltransferase, which is present in various tissues, influencing its localization and accumulation .

Subcellular Localization

SKF 91488 dihydrochloride’s subcellular localization is primarily associated with its target enzyme, histamine N-methyltransferase. The compound’s interaction with this enzyme directs it to specific cellular compartments where histamine N-methyltransferase is active. This localization is crucial for the compound’s inhibitory effects on histamine metabolism .

Preparation Methods

The synthesis of 4-(dimethylamino)butyl carbamimidothioate;dihydrochloride typically involves the reaction of 4-(dimethylamino)butylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives, depending on the reagents used.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

Industry: It may be used in the production of other chemicals and materials.

Comparison with Similar Compounds

4-(Dimethylamino)butyl carbamimidothioate;dihydrochloride is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

α-Fluoromethylhistidine: Another histamine-related compound with different properties and applications.

Histidine methyl ester: A compound with similar biological activities but different chemical structure.

Biological Activity

4-(Dimethylamino)butyl carbamimidothioate; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and case studies.

The compound acts primarily as an inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the degradation of histamine. By inhibiting HNMT, 4-(dimethylamino)butyl carbamimidothioate increases histamine levels in biological systems, which can have various downstream effects on cellular signaling pathways and metabolic processes.

| Property | Value |

|---|---|

| Chemical Formula | C7H17N3S |

| Molecular Weight | 175.29 g/mol |

| Inhibition Target | Histamine N-methyltransferase |

| Mechanism of Action | Enzyme inhibition |

Cellular Effects

The increase in histamine levels due to the inhibition of HNMT can lead to enhanced activation of histamine receptors. This has implications for various biological processes, including inflammation, immune response, and neurotransmission. Studies indicate that elevated histamine can modulate gene expression and influence cellular metabolism.

Case Study: Histamine Receptor Activation

In laboratory settings, the application of 4-(dimethylamino)butyl carbamimidothioate resulted in significant increases in intracellular histamine levels, leading to enhanced activation of H1 and H2 histamine receptors. This activation was linked to increased inflammatory responses in cultured immune cells, demonstrating the compound's potential role in modulating immune functions.

Molecular Mechanism

The molecular mechanism by which 4-(dimethylamino)butyl carbamimidothioate exerts its effects involves its binding to the active site of HNMT. This binding prevents the methylation of histamine, thereby stabilizing its levels within cells. The specificity of this interaction is crucial for its biological activity, as it does not exhibit agonist activity on histamine receptors directly.

Research Applications

4-(Dimethylamino)butyl carbamimidothioate has several applications in scientific research:

- Chemistry : Used as a reagent in various chemical syntheses.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic effects.

- Medicine : Explored for applications in treating conditions related to histamine dysregulation.

- Industry : Potentially utilized in producing other chemicals and materials.

Comparison with Similar Compounds

The compound's unique structure allows it to differ from similar compounds like α-fluoromethylhistidine and histidine methyl ester, which also interact with histamine pathways but exhibit different properties and mechanisms of action.

Table 2: Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Properties |

|---|---|---|

| 4-(Dimethylamino)butyl carbamimidothioate | HNMT inhibition | Increases histamine levels |

| α-Fluoromethylhistidine | Histidine analog | Different receptor interactions |

| Histidine methyl ester | Methylation-related | Varies in biological activity |

Properties

IUPAC Name |

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.